molecular formula C15H20N4O3S B6997410 N-[(4-aminooxan-4-yl)methyl]-1-phenylpyrazole-4-sulfonamide

N-[(4-aminooxan-4-yl)methyl]-1-phenylpyrazole-4-sulfonamide

Cat. No.: B6997410
M. Wt: 336.4 g/mol
InChI Key: BZRYYSKGXCMAPZ-UHFFFAOYSA-N
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Description

N-[(4-aminooxan-4-yl)methyl]-1-phenylpyrazole-4-sulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-[(4-aminooxan-4-yl)methyl]-1-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c16-15(6-8-22-9-7-15)12-18-23(20,21)14-10-17-19(11-14)13-4-2-1-3-5-13/h1-5,10-11,18H,6-9,12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRYYSKGXCMAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-aminooxan-4-yl)methyl]-1-phenylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylpyrazole Ring: The phenylpyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the phenylpyrazole intermediate with a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Attachment of the Aminooxan Group: The final step involves the nucleophilic substitution of the sulfonamide intermediate with 4-aminooxan-4-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxan group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Introduction of various substituents on the phenylpyrazole ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Antimicrobial Agents: Due to its sulfonamide group, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of bacterial infections.

Industry:

    Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-aminooxan-4-yl)methyl]-1-phenylpyrazole-4-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. Additionally, the phenylpyrazole ring may interact with other molecular targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

  • N-[(4-aminooxan-4-yl)methyl]-2-[(4-methylphenyl)sulfanyl]propanamide hydrochloride
  • N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide hydrochloride
  • N-[(4-aminooxan-4-yl)methyl]-4-(cyclopent-1-en-1-yl)benzamide hydrochloride

Comparison:

  • Structural Differences: While these compounds share the aminooxan group, they differ in the nature of the aromatic ring and the substituents attached to it. This leads to variations in their chemical and biological properties.
  • Unique Features: N-[(4-aminooxan-4-yl)methyl]-1-phenylpyrazole-4-sulfonamide is unique due to the presence of the phenylpyrazole ring, which imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.

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